3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide
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Overview
Description
3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 6-position of one indole ring and a propanamide linkage to another indole ring at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Propanamide Linkage: The brominated indole is then reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the 3-(6-bromo-1H-indol-1-yl)propanamide intermediate.
Coupling with Indole: The final step involves coupling the intermediate with 1H-indole-4-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Lacks the bromine atom at the 6-position.
3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Contains a chlorine atom instead of bromine.
3-(6-methyl-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position of the indole ring in 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide may confer unique chemical and biological properties, such as increased reactivity and potential for specific interactions with biological targets.
Biological Activity
3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound features two indole rings connected by a propanamide moiety, with a bromine atom at the 6-position of one indole. This configuration is significant as brominated indoles are known to exhibit diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a related compound, N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine, demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the indole structure enhances biological activity through interactions with cellular targets .
Table 1: Anticancer Activity of Indole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine | A549 | 26 | Induction of apoptosis |
NL3 (related indole derivative) | HeLa | 14.31 | Topoisomerase-IIa inhibition |
NL2 (related indole derivative) | MCF-7 | 8.55 | Microtubule disassembly |
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds similar to this compound can enhance the efficacy of antibiotics against resistant bacterial strains. For example, derivatives based on 6-bromoindole have shown promise in potentiating antibiotic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Indole derivatives often act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Receptor Interactions : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available indoles. The synthetic route includes:
- Bromination : Introduction of the bromine atom at the 6-position of the indole.
- Formation of Propanamide : Coupling reactions to attach the propanamide moiety.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Anticancer Efficacy : A study demonstrated that a series of brominated indoles exhibited significant growth inhibition in various cancer cell lines, emphasizing the role of halogenation in enhancing activity .
- Antimicrobial Potentiation : Research showed that certain indole derivatives could enhance the effectiveness of existing antibiotics against resistant strains, indicating their potential utility in treating infections .
Properties
Molecular Formula |
C19H16BrN3O |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-(6-bromoindol-1-yl)-N-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C19H16BrN3O/c20-14-5-4-13-7-10-23(18(13)12-14)11-8-19(24)22-17-3-1-2-16-15(17)6-9-21-16/h1-7,9-10,12,21H,8,11H2,(H,22,24) |
InChI Key |
CSLDOGFLQONZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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